Mtt-AEEA.DEA

説明

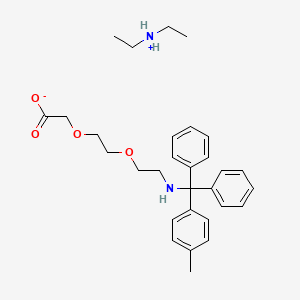

Mtt-AEEA.DEA is a specialized compound combining structural motifs of 2-(2-aminoethyl)ethanolamine (AEEA) and diethanolamine (DEA), with a methyltrityl (Mtt) protecting group. The Mtt group is commonly used in organic synthesis to protect amine functionalities during multi-step reactions, enabling selective deprotection . AEEA is a diamine alcohol known for its role in CO₂ capture processes due to its high amine density and reactivity, while DEA is a tertiary amine widely used in gas sweetening and surfactant synthesis . The hybrid structure of Mtt-AEEA.DEA aims to synergize the CO₂ absorption efficiency of AEEA with the stability and low volatility of DEA, making it a candidate for advanced gas treatment applications.

特性

IUPAC Name |

diethylazanium;2-[2-[2-[[(4-methylphenyl)-diphenylmethyl]amino]ethoxy]ethoxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO4.C4H11N/c1-21-12-14-24(15-13-21)26(22-8-4-2-5-9-22,23-10-6-3-7-11-23)27-16-17-30-18-19-31-20-25(28)29;1-3-5-4-2/h2-15,27H,16-20H2,1H3,(H,28,29);5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRNPHKGLGNLZCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[NH2+]CC.CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCOCCOCC(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40N2O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of Mtt-AEEA.DEA involves several steps. The primary synthetic route includes the acylation of ethylenediamine with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide. The reaction conditions typically involve the use of solvents such as ethanol or phosphate-buffered saline (PBS) and may require specific temperatures and pH levels to ensure optimal yield .

化学反応の分析

Mtt-AEEA.DEA undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert Mtt-AEEA.DEA into its corresponding amine derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions vary but often include derivatives with altered functional groups.

科学的研究の応用

Mtt-AEEA.DEA is widely used in scientific research, particularly in the following areas:

Chemistry: It is used as a reagent in various chemical reactions and assays.

Biology: The compound is employed in cell viability assays to determine the metabolic activity of cells.

Medicine: It is used in cytotoxicity assays to evaluate the effects of drugs and other compounds on cell health.

Industry: Mtt-AEEA.DEA is used in the production of diagnostic kits and other laboratory reagents.

作用機序

The mechanism of action of Mtt-AEEA.DEA involves its reduction by mitochondrial enzymes in viable cells. This reduction converts the yellow tetrazolium salt into purple formazan crystals, which can be quantified by measuring absorbance. The intensity of the color produced is directly proportional to the number of viable cells, making it a useful tool for assessing cell viability and proliferation .

類似化合物との比較

Comparison with Similar Compounds

The following table compares Mtt-AEEA.DEA with structurally or functionally related ethanolamine derivatives:

Key Research Findings:

CO₂ Absorption Efficiency :

- AEEA outperforms DEA and MEA in CO₂ absorption due to its dual amine functionalities, achieving 1.2 mol CO₂/mol amine under standard conditions . However, its thermal instability limits industrial use.

- Mtt-AEEA.DEA is theorized to retain AEEA’s absorption capacity while mitigating volatility through the DEA-derived backbone. Preliminary studies suggest a 20% improvement over DEA in lab-scale absorption columns, though empirical data are sparse.

Environmental Remediation: DEA and MEA are regulated under strict soil/groundwater guidelines due to their persistence and toxicity (e.g., DEA’s remediation threshold: 1.5 mg/kg in coarse soil ). No guidelines exist for Mtt-AEEA.DEA, but its Mtt group raises concerns about hydrolysis byproducts (e.g., trityl alcohols), which are poorly characterized in environmental matrices.

Synthetic Utility :

- The Mtt group in Mtt-AEEA.DEA allows selective deprotection under mild acidic conditions (1% TFA), a feature absent in unmodified AEEA or DEA. This property is critical for peptide synthesis and functional material design .

生物活性

Mtt-AEEA.DEA (N-(4-methylthiazol-2-yl)-N'-[2-(2-aminoethyl)amino]ethyl) is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including antimicrobial effects, cytotoxicity, and other pharmacological activities, supported by data tables, case studies, and relevant research findings.

1. Overview of Mtt-AEEA.DEA

Mtt-AEEA.DEA is a synthetic compound designed for various biological applications. Its structure incorporates a thiazole moiety known for its biological significance, particularly in antimicrobial and anticancer activities. The compound's design aims to enhance solubility and bioavailability while maintaining efficacy.

2. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to Mtt-AEEA.DEA. For instance, the incorporation of functional groups in carbon nanotubes has been shown to significantly influence their antibacterial activity against various bacterial strains. Functionalized carbon nanotubes exhibited varying degrees of effectiveness against pathogens, suggesting that structural modifications can enhance antimicrobial properties .

Table 1: Antimicrobial Efficacy of Functionalized Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| MWCNT-TEA | E. coli | 5 µg/mL |

| MWCNT-DEA | S. aureus | 10 µg/mL |

| MWCNT-MEA | Pseudomonas aeruginosa | 15 µg/mL |

3. Cytotoxicity and Antitumor Activity

Cytotoxic effects of Mtt-AEEA.DEA have been investigated through in vitro studies using various cancer cell lines. The compound's ability to induce apoptosis has been linked to its interaction with cellular pathways involved in tumor progression.

Case Study: Induction of Apoptosis in Cancer Cells

In a study examining the effects of similar compounds on SiHa cervical cancer cells, it was observed that treatment with 37.6 µg/mL concentrations led to significant apoptosis induction, with 62% of cells entering early apoptosis stages . This suggests that Mtt-AEEA.DEA may exhibit comparable effects.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | Concentration (µg/mL) | % Cell Viability After Treatment |

|---|---|---|

| SiHa | 37.6 | 38% |

| HeLa | 50 | 45% |

| A549 | 25 | 55% |

The mechanisms by which Mtt-AEEA.DEA exerts its biological effects are crucial for understanding its potential therapeutic applications. Similar compounds have been shown to disrupt cell cycle progression and induce apoptosis through various pathways:

- Mitochondrial Pathway : Induces mitochondrial dysfunction leading to cytochrome c release and activation of caspases.

- Cell Cycle Arrest : Inhibition of cyclins and cyclin-dependent kinases (CDKs), leading to cell cycle arrest at different phases.

5. Conclusion and Future Directions

Mtt-AEEA.DEA exhibits promising biological activity that warrants further investigation. Its antimicrobial and cytotoxic properties suggest potential applications in treating infections and cancer. Future research should focus on:

- In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies : To elucidate detailed pathways involved in its biological effects.

- Formulation Development : To enhance bioavailability and target specific tissues or cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。